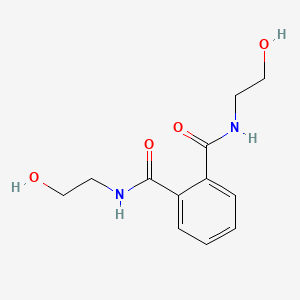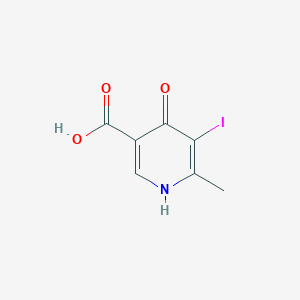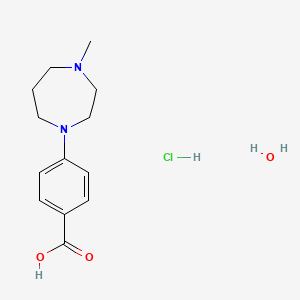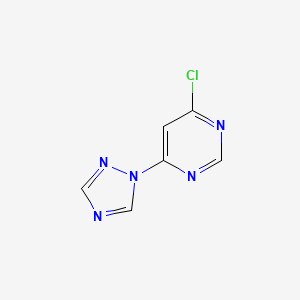
4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” is established by NMR and MS analysis . The 1,2,4-triazole ring is a key structural component in this compound .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine” are complex and involve multiple steps. The synthesis of these compounds often involves multistep synthetic routes .
Applications De Recherche Scientifique
Synthesis and Biological Screening
The synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines has been explored for potential antibacterial applications. These compounds are synthesized through the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, leading to the creation of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines required for biological screening (Dave & Shah, 2002).
Diverse Biological Activities
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are significant in both agriculture and medicinal chemistry, displaying antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The development of TPs has been a subject of continuous research, highlighting the importance of this nucleus in scientific applications (Pinheiro et al., 2020).
Physiological Research Tool
4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives have been increasingly used as plant growth retardants in physiological research. These compounds, belonging to groups such as norbornanodiazetine, triazole, and pyrimidine, inhibit specific cytochrome P-450 dependent monooxygenases. This inhibition provides valuable insights into the regulation of terpenoid metabolism, which is closely related to the biosynthesis of phytohormones and sterols, affecting cell division, cell elongation, and senescence (Grossmann, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRSOSVASHQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597483 | |
| Record name | 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine | |
CAS RN |
135948-75-3 | |
| Record name | 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-fluorobenzo[d]oxazole](/img/structure/B1602726.png)
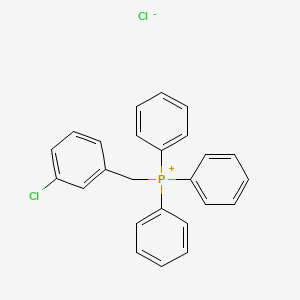

![Oxazolo[5,4-B]pyridine](/img/structure/B1602731.png)




